molecular formula C18H18ClNO2 B1359670 3'-Chloro-2-morpholinomethyl benzophenone CAS No. 898750-35-1

3'-Chloro-2-morpholinomethyl benzophenone

Cat. No. B1359670
M. Wt: 315.8 g/mol
InChI Key: RKSFETSNPGQUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholine conjugated benzophenone analogues has been explored in various studies. In one such study, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones through a multi-step reaction sequence. This process involved the use of polar solvents and a divergent synthetic method, leading to the formation of compounds with potential anti-proliferative activity against various neoplastic cells . Another study reported the synthesis of a polyheterocyclic compound involving 4-chlorobenzaldehyde and other reactants under a microwave-assisted one-pot process, yielding a compound with a complex structure .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various analytical techniques. For instance, the synthesized polyheterocyclic compound was fully characterized by 1D and 2D NMR, FT-IR, and HRMS, which provided detailed insights into its molecular framework . Additionally, a density functional theory (DFT) study was conducted to identify the optimized molecular structures, vibrational frequencies, and thermodynamic properties of a related morpholine compound, which was found to be in good agreement with experimental results .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride involved amine cyclization reactions and reduction, followed by acidification to obtain the final product . The multi-step reaction sequence used in the synthesis of benzophenone analogues indicates the complexity of the chemical reactions required to obtain these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been evaluated through various studies. The anti-proliferative activity of the benzophenone analogues was assessed in vitro, and the structural activity relationship was established, indicating the importance of specific substituents for their biological activity . The antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride was observed using a forced swim mice model, suggesting potent antidepressant properties . The DFT study provided additional data on the charge analyses, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-vis) spectra, which are crucial for understanding the electronic properties of these compounds .

Scientific Research Applications

1. Photoprotection in Skincare

Benzophenone derivatives, including 3'-Chloro-2-morpholinomethyl benzophenone, are notable for their use in skincare products, particularly as UV filters. Their effectiveness in protecting human skin and hair from UV radiation damage is well-documented. However, their high percutaneous penetration and systemic absorption raise concerns about their safety (Galicka & Sutkowska-Skolimowska, 2021).

2. Photochemical Properties in Biological and Material Sciences

The photochemical properties of benzophenone photophores, which include derivatives like 3'-Chloro-2-morpholinomethyl benzophenone, are extensively utilized in biological chemistry and material science. These compounds have unique properties that enable hydrogen atom abstraction from C-H bonds, leading to various applications such as binding site mapping and bioconjugation (Dormán et al., 2016).

3. Environmental Impact and Degradation

Studies have shown that benzophenone derivatives can act as endocrine disruptors in aquatic ecosystems. Research into the degradation of these compounds in water treatment processes is ongoing to mitigate their environmental impact. For instance, the degradation mechanism of Benzophenone-3 in chlorination and UV/chlorination reactions has been studied to understand its impact on water quality (Lee et al., 2020).

4. Antitumor Properties

Certain benzophenone derivatives, including morpholino benzophenones, have shown potential in antitumor activities. Research indicates that these compounds exhibit significant cytotoxic and antitumor activity against various cancer cell lines, demonstrating their potential in cancer treatment (Kumazawa et al., 1997).

Safety And Hazards

The specific safety and hazards information for “3’-Chloro-2-morpholinomethyl benzophenone” is not available in the retrieved information. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of “3’-Chloro-2-morpholinomethyl benzophenone” are not specified in the retrieved information. However, benzophenones are a ubiquitous structure in medicinal chemistry and are found in several naturally occurring molecules which exhibit a variety of biological activities4. This suggests that “3’-Chloro-2-morpholinomethyl benzophenone” and similar compounds may have potential applications in drug discovery and other areas of research.


properties

IUPAC Name

(3-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSFETSNPGQUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643536
Record name (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-2-morpholinomethyl benzophenone

CAS RN

898750-35-1
Record name Methanone, (3-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.